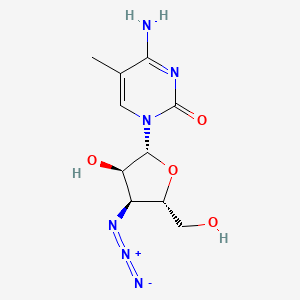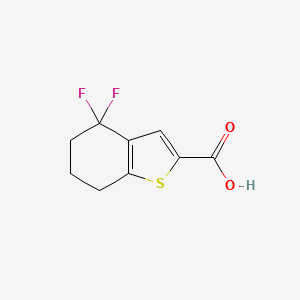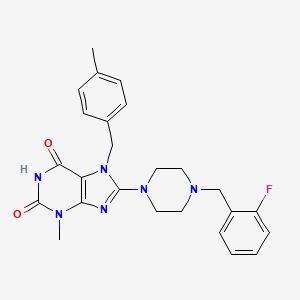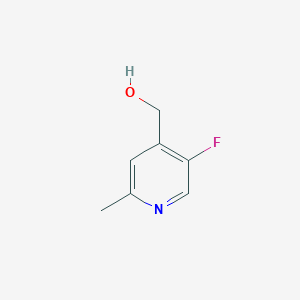![molecular formula C25H30N2O5 B2512684 3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-98-5](/img/structure/B2512684.png)
3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic molecule, notable for its diverse functional groups which enable a wide array of chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps, typically starting from commercially available precursors:
Ethoxylation of 3,4,5-trihydroxybenzoic acid: : Ethylation of the hydroxy groups using ethyl iodide in the presence of a base, such as potassium carbonate, yields 3,4,5-triethoxybenzoic acid.
Formation of Benzamide: : The carboxyl group of 3,4,5-triethoxybenzoic acid is then converted to benzamide using ammonium hydroxide or amine reagents under dehydrating conditions.
Synthesis of Pyrroloquinoline Moiety: : The formation of the pyrroloquinoline core involves a multi-step reaction including cyclization and oxidation steps starting from simple aromatic precursors.
Coupling Reaction: : The final step involves coupling the synthesized benzamide and pyrroloquinoline moieties under specific conditions, usually involving catalysts like palladium on carbon, to form the final compound.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactors to ensure consistent reaction conditions and scalability. The production also involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity necessary for research and application purposes.
化学反应分析
Types of Reactions
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of reactions:
Oxidation: : The molecule can undergo oxidative cleavage, particularly at the ethoxy groups, forming aldehydes or acids.
Reduction: : The carbonyl groups within the structure are prone to reduction, forming corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide moiety, particularly involving halogenated reagents.
Coupling Reactions: : The compound can form various derivatives through coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide).
Coupling Reactions: : Palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling).
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Halogenated derivatives, alkylated products.
Coupling: : Various biaryl or aryl-heteroaryl compounds.
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, it exhibits potential as a molecular probe due to its complex structure, useful in studying enzyme interactions and binding kinetics.
Medicine
Medically, it shows promise in drug development, particularly in targeting specific enzymes and receptors due to its ability to engage in multiple interaction points with biological macromolecules.
Industry
Industrially, its applications include use in materials science for the development of novel polymers and as an additive in specialty coatings.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its diverse functional groups allow it to form multiple hydrogen bonds, ionic interactions, and hydrophobic contacts, influencing molecular pathways and altering biochemical processes.
相似化合物的比较
Similar Compounds
3,4,5-Triethoxybenzoic acid
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
Uniqueness
Compared to its analogs, 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide combines the chemical reactivity of the triethoxy groups with the biological activity conferred by the pyrroloquinoline structure. This dual functionality makes it a versatile molecule in both chemical synthesis and biological applications, setting it apart from simpler compounds that lack this complexity.
There you go! Fascinated yet, or need more details on a specific aspect?
属性
IUPAC Name |
3,4,5-triethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-20-12-17(13-21(31-6-2)23(20)32-7-3)24(28)26-18-11-16-9-8-10-27-22(16)19(14-18)15(4)25(27)29/h11-15H,5-10H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPJXRTJQWUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)C(C(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2512602.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2512604.png)
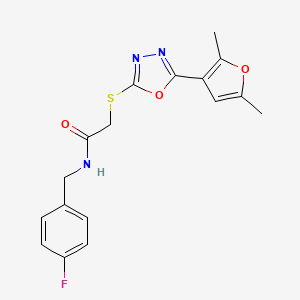
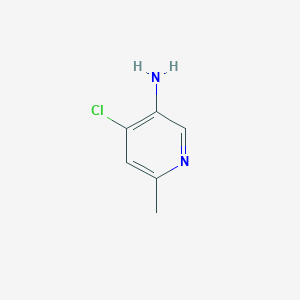
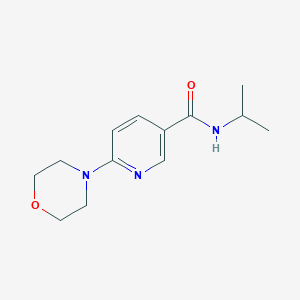
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/new.no-structure.jpg)


![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)
